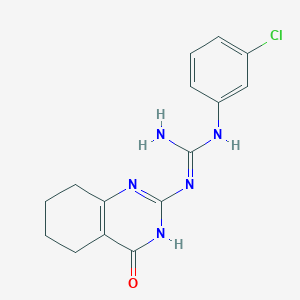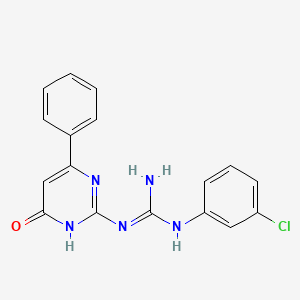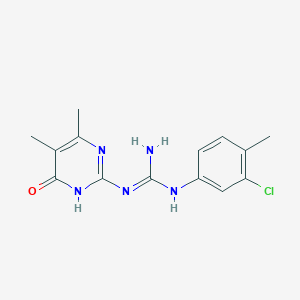![molecular formula C19H23N5O B3731088 6-methyl-5-propyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B3731088.png)
6-methyl-5-propyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone
描述
6-methyl-5-propyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research. It is a pyrimidine derivative that exhibits unique biochemical and physiological properties. This compound has been studied extensively due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 6-methyl-5-propyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways. It has been found to inhibit the activity of protein kinases, which play a crucial role in cell proliferation and survival. It also modulates the activity of transcription factors, which regulate gene expression. Additionally, it has been shown to activate various enzymes that are involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects:
6-methyl-5-propyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone exhibits unique biochemical and physiological effects. It has been found to modulate the activity of various enzymes and signaling pathways, which play a crucial role in cell proliferation, survival, and metabolism. Additionally, it has been shown to exert anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
The advantages of using 6-methyl-5-propyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone in lab experiments are its unique biochemical and physiological properties, which make it a potential therapeutic agent for various diseases. Its limitations include its limited solubility in water, which makes it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for the study of 6-methyl-5-propyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone. One direction is to further elucidate its mechanism of action, which will help optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics, which will help determine its efficacy and safety in vivo. Additionally, it would be interesting to explore its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders. Finally, it would be valuable to investigate its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 6-methyl-5-propyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is a chemical compound that exhibits unique biochemical and physiological properties. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways and enzymes. Its advantages include its potential therapeutic applications, while its limitations include its limited solubility in water and the need for further optimization of its therapeutic potential. There are several future directions for the study of this compound, which will help determine its efficacy and safety in vivo and its potential as a lead compound for the development of new drugs.
科学研究应用
6-methyl-5-propyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been studied extensively for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, it has been found to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
4-methyl-5-propyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-6-7-14-12(4)20-19(23-17(14)25)24-18-21-13(5)15-9-10(2)8-11(3)16(15)22-18/h8-9H,6-7H2,1-5H3,(H2,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWPLZUPQNKBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC3=C(C=C(C=C3C(=N2)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-propyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-allyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3731045.png)
![2-anilino-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3731052.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B3731065.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3731067.png)

![8-methyl-2-(4-morpholinyl)-4-(2-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3731078.png)
![4-(3-hydroxyphenyl)-8-methyl-2-(4-morpholinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3731082.png)
![7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3731094.png)
![7-(3-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3731097.png)
![2-(trifluoromethyl)-8H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-ol](/img/structure/B3731106.png)